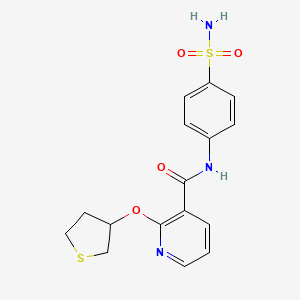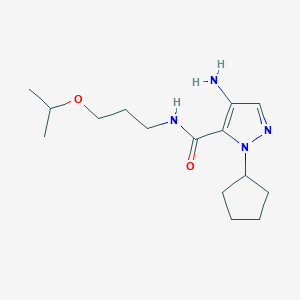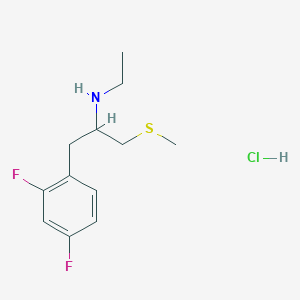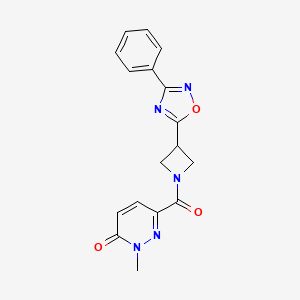
N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of “N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is not detailed in the available resources. For more information, it is recommended to inquire with the supplier.Molecular Structure Analysis
The molecular weight of “N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” is 379.45. The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” are not detailed in the available resources .科学的研究の応用
Fungicidal Activity
A series of new N-(thiophen-2-yl) nicotinamide derivatives, related in structure to N-(4-sulfamoylphenyl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, were designed and synthesized, demonstrating significant fungicidal activities. Specifically, compounds exhibited excellent efficacy against cucumber downy mildew, surpassing that of commercial fungicides. These findings underscore the potential of N-(thiophen-2-yl) nicotinamide derivatives as lead compounds for developing new fungicides (Wu et al., 2022).
Chemical Delivery Systems
Research on various sulfonamide chemical delivery systems, including derivatives of nicotinamide, has demonstrated their utility in treating cerebral toxoplasmosis. The sulfamethoxazole derivative, incorporating a reduced nicotinamide moiety, showcased rapid oxidation and high lipophilicity, indicating the potential of nicotinamide derivatives in enhancing drug delivery to the brain (Brewster et al., 1991).
Corrosion Inhibition
Nicotinamide derivatives have shown promising results as corrosion inhibitors for mild steel in hydrochloric acid solution. These inhibitors effectively suppress both anodic and cathodic processes, demonstrating mixed-type inhibition behavior. Their adsorption on mild steel surfaces follows the Langmuir isotherm model, suggesting potential applications in protecting metal surfaces from corrosion (Chakravarthy et al., 2014).
Synthetic Nicotinamide Cofactor Analogues
The development of synthetic nicotinamide cofactor analogues has opened new avenues in organic chemistry and biocatalysis. Altering the adenine dinucleotide moiety and varying the amide functional group on the pyridine ring have enhanced the rate of redox reactions, both enzymatic and chemical. These analogues are explored for their potential in facilitating redox chemistry, highlighting the versatility of nicotinamide derivatives (Paul et al., 2014).
Metabolic Effects in Cancer Cells
A study on the metabolic effects of nicotinamide phosphoribosyltransferase (NAMPT) inhibition in human cancer cells utilized FK866, a small molecule inhibitor of NAMPT, to explore metabolic perturbations. The research revealed significant alterations in amino acid metabolism, glycolysis, the citric acid cycle, and the pentose phosphate pathway, offering insights into the role of nicotinamide in cellular metabolism and its potential as a target for cancer therapy (Tolstikov et al., 2014).
特性
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c17-25(21,22)13-5-3-11(4-6-13)19-15(20)14-2-1-8-18-16(14)23-12-7-9-24-10-12/h1-6,8,12H,7,9-10H2,(H,19,20)(H2,17,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVAIXKKPVOXPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Ar,8aR)-2,3,4,4a,5,7,8,8a-octahydropyrano[4,3-b][1,4]oxazine;hydrochloride](/img/no-structure.png)

![3-Methyl-6-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2354811.png)
![[(1R,4S)-4-Aminocyclopent-2-en-1-yl]methanol](/img/structure/B2354812.png)
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2354813.png)


![2-hydroxy-N-isobutyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2354818.png)

![6-(4-chlorobenzyl)-8-(4-fluorobenzoyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2354820.png)
![2-ethoxy-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2354821.png)
![Ethyl 2-[(3-methylphenyl)sulfanyl]propanoate](/img/structure/B2354824.png)
![(E)-3-(4-methoxystyryl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2354825.png)